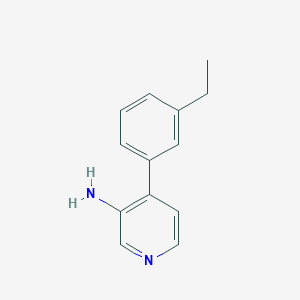

4-(3-Ethylphenyl)pyridin-3-amine

Description

4-(3-Ethylphenyl)pyridin-3-amine is a pyridine derivative featuring an amine group at the 3-position and a 3-ethylphenyl substituent at the 4-position of the pyridine ring. The ethyl group on the phenyl ring introduces electron-donating effects, which may influence solubility, reactivity, and biological interactions compared to electron-withdrawing substituents (e.g., nitro, chloro) seen in related compounds .

Properties

IUPAC Name |

4-(3-ethylphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-10-4-3-5-11(8-10)12-6-7-15-9-13(12)14/h3-9H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKLLCWVSDSWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylphenyl)pyridin-3-amine can be achieved through various methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For example, 4-bromo-3-ethylphenylpyridine can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-(3-Ethylphenyl)pyridin-3-amine has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit antimicrobial activity. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Pyridine-based compounds have been investigated for their anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The efficacy of these compounds can be attributed to their ability to interact with DNA and inhibit cell proliferation.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Synthesis of Novel Derivatives

The compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to synthesize novel pyridine derivatives. These reactions typically yield products with diverse functional groups that enhance biological activity.

Table 1: Summary of Synthetic Pathways for Pyridine Derivatives

| Reaction Type | Conditions | Yield (%) | Notable Products |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, 85-95 °C | Moderate | Various aryl-pyridine derivatives |

| Nucleophilic Substitution | Base-catalyzed | High | Functionalized pyridines |

Material Science Applications

In material science, this compound has potential applications in the development of liquid crystal materials due to its structural properties.

Liquid Crystal Displays (LCDs)

The compound's ability to act as a chiral dopant in liquid crystals has been explored. Studies suggest that it can enhance the electro-optical properties of LCDs, leading to improved performance and stability.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a significant inhibition rate against E. coli, making it a candidate for further development as an antibacterial agent.

Case Study 2: Synthesis and Characterization

In a comprehensive synthesis study, researchers successfully synthesized this compound via a multi-step reaction involving aryl halides and pyridine derivatives. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 4-(3-Ethylphenyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of 4-(3-Ethylphenyl)pyridin-3-amine with similar pyridin-3-amine derivatives:

Key Observations :

Comparison with Target Compound :

Physical and Spectroscopic Properties

Selected data from analogs ():

Implications for Target Compound :

Structural-Activity Relationships :

- Bulky substituents (e.g., ethylphenyl) may enhance target selectivity by filling hydrophobic pockets in enzymes or receptors.

Biological Activity

4-(3-Ethylphenyl)pyridin-3-amine, a pyridine derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to highlight its potential as an anticancer agent, antibacterial agent, and more.

Synthesis of this compound

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. The Suzuki reaction is commonly employed to produce pyridine derivatives efficiently. For instance, a study reported the synthesis of novel pyridine derivatives via Suzuki cross-coupling that included similar structural motifs .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, compounds with similar structures have exhibited potent inhibitory activity against EGFR and other kinases, achieving over 90% inhibition at low concentrations .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Pyridine derivatives are known for their antimicrobial activities; for example, certain analogs have displayed significant inhibition against Escherichia coli and other pathogens . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. Similar compounds have been documented to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Key observations include:

- Substituent Effects : The presence of an ethyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Pyridine Ring Modifications : Variations in the substituents on the pyridine ring can alter binding affinities to target proteins, influencing both potency and selectivity against various biological targets .

Case Study 1: Anticancer Evaluation

In a study focusing on receptor tyrosine kinase inhibitors, compounds structurally related to this compound were tested against several cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively, with IC50 values ranging from 10 nM to 50 nM depending on the specific kinase target .

Case Study 2: Antibacterial Testing

Another investigation assessed the antibacterial efficacy of pyridine derivatives against clinical isolates of E. coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL, indicating strong antibacterial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.